molecular formula C20H27FN2O3 B13415260 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- CAS No. 54981-17-8

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-

Cat. No.: B13415260
CAS No.: 54981-17-8
M. Wt: 362.4 g/mol
InChI Key: KWZBJFJOOGJFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Oxaspirocyclic Compound Research

The exploration of oxaspirocyclic compounds began in the mid-20th century, driven by the need for three-dimensionally complex scaffolds capable of mimicking natural product architectures. Early work focused on simple spirocyclic ethers, but the incorporation of heteroatoms like oxygen and nitrogen into spiro systems emerged as a pivotal advancement. A landmark study in 2021 demonstrated the synthesis of over 150 oxa-spirocycles via iodocyclization, highlighting their enhanced water solubility (up to 40-fold improvements) and reduced lipophilicity compared to non-oxygenated analogs. These properties addressed critical pharmacokinetic challenges in drug design, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration.

The development of seven-membered oxacycles further expanded the utility of spirocyclic systems. For instance, ring-expansion strategies using cyclopropanol derivatives and Lewis acids like Al(OTf)₃ and TiCl₄ enabled the construction of 4-keto-cis-2,7-disubstituted oxepanes, showcasing the versatility of spirocyclic intermediates in accessing strained oxygen-containing rings. Such methodologies laid the groundwork for integrating oxa-spiro motifs into polycyclic architectures, including the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one framework.

Academic Significance of 3,9-Diazaspiro Scaffolds

The 3,9-diazaspiro[5.5]undecane scaffold has garnered attention for its balanced physicochemical properties and conformational rigidity, which enhance target selectivity and metabolic stability. Studies on 3,9-diazaspiro[5.5]undecane derivatives, such as γ-aminobutyric acid type A receptor (GABAAR) antagonists, revealed their potential in modulating peripheral neurotransmission without CNS side effects. The globular geometry of these spirocycles improves binding affinity to proteins with deep hydrophobic pockets, a feature exploited in the design of dual σ₁/σ₂ receptor ligands.

Table 1: Pharmacological Targets of 3,9-Diazaspiro[5.5]Undecane Derivatives

Target Biological Activity Key Compound IC₅₀/EC₅₀ (nM) Source
GABAAR Competitive antagonism Compound 2027 37–100 μM
σ₁/σ₂ Receptors Dual ligand binding 4-Aryl-1-oxa-4,9-diazaspiro 7–74 nM
Acetyl-CoA carboxylase Inhibition (obesity treatment) Compound 1g 3–7 nM

The introduction of a carbonyl group at position 2, as seen in 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, further modulates electronic properties and hydrogen-bonding capacity, enabling interactions with enzymatic active sites. For example, 2-keto derivatives exhibit enhanced binding to acetyl-CoA carboxylase (ACC), a target for obesity therapeutics, with IC₅₀ values as low as 3 nM.

Contemporary Methodological Paradigms

Modern synthesis of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives relies on multicomponent cascade reactions and transition-metal catalysis. A notable approach involves Au(I)-catalyzed cycloaddition of 1,6-enynes with diazo ketones, followed by Rh(I)-mediated ring expansion, yielding functionalized oxepines as intermediates. This method capitalizes on the reactivity of gold carbenes to generate cyclopropane intermediates, which undergo stereoselective expansion to seven-membered rings.

Lewis acid-mediated strategies remain critical for constructing the spirocyclic core. For instance, Al(OTf)₃ and TiCl₄ synergistically promote acetal formation and Prins-type cyclization, enabling the assembly of cis-2,7-disubstituted oxepanes. Additionally, reductive amination and Suzuki-Miyaura coupling have been employed to introduce aryl and alkyl substituents at positions 5 and 9, respectively, as demonstrated in the synthesis of 5-ethyl-9-(3-(p-fluorobenzoyl)propyl) analogs.

Table 2: Synthetic Methods for 1-Oxa-3,9-Diazaspiro[5.5]Undecan-2-One Derivatives

Method Key Steps Yield (%) Reference
Au(I)/Rh(I) catalysis Cycloaddition, ring expansion 65–78
Lewis acid cascade Acetal activation, Prins cyclization 70–84
Reductive amination Spirocycle functionalization 80–92

The integration of p-fluorobenzoylpropyl groups at position 9 exemplifies structure-activity relationship (SAR)-driven design, where fluorinated aryl moieties enhance metabolic stability and target affinity through hydrophobic and electrostatic interactions.

Properties

CAS No.

54981-17-8

Molecular Formula

C20H27FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

4-ethyl-9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C20H27FN2O3/c1-2-17-14-20(26-19(25)22-17)9-12-23(13-10-20)11-3-4-18(24)15-5-7-16(21)8-6-15/h5-8,17H,2-4,9-14H2,1H3,(H,22,25)

InChI Key

KWZBJFJOOGJFFR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1

Origin of Product

United States

Preparation Methods

Precursor Selection and Core Formation

  • The core spirocyclic framework, 1-oxa-3,9-diazaspiro(5.5)undecan-2-one, is commonly constructed via cyclization reactions involving 4-piperidone derivatives or related cyclic ketones. These precursors are functionalized to introduce nitrogen atoms and oxygen heteroatoms in the spiro ring system.

  • Two main synthetic routes are prevalent:

    • Route A: Cyclocondensation of substituted piperidones with appropriate amines or amino alcohols, followed by intramolecular cyclization to form the spiro ring.
    • Route B: Conversion of 4-piperidones to spirooxiranes, which then undergo ring-opening and cyclization to yield the desired spiro-lactams.
  • Protection strategies such as Boc (tert-butoxycarbonyl) protection on nitrogen atoms are employed to control regioselectivity and facilitate subsequent functionalization steps.

Detailed Preparation Methodology for 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-

Stepwise Synthetic Route

Step Reagents/Conditions Description Yield/Notes
1 4-Piperidone derivative + Boc2O (tert-butoxycarbonyl anhydride) Protection of nitrogen atoms to form Boc-protected intermediate High yield, facilitates selective functionalization
2 Alkylation with 3-(p-fluorobenzoyl)propyl bromide Nucleophilic substitution on nitrogen at position 9 Moderate to high yield, requires controlled temperature to avoid side reactions
3 Introduction of ethyl group at position 5 via reductive amination or alkylation Use of ethyl halide or ethylamine derivatives with reducing agents Efficient under mild conditions, LiAlH4 commonly used
4 Cyclization under acidic conditions (e.g., 80% phosphoric acid) Formation of the spiro-lactam ring system Critical step for spiro ring closure, moderate to good yield
5 Deprotection of Boc groups (if necessary) Acidic or basic hydrolysis to remove protecting groups Final purification by chromatography or crystallization

Alternative Synthetic Approaches

  • Spirooxirane Route: Starting from 4-piperidone, oxidation to spirooxirane followed by nucleophilic ring-opening with amines bearing the desired substituents, then cyclization to form the spiro-lactam.

  • Cyanohydrin Protection Route: Formation of 4-piperidone cyanohydrins, protection as tetrahydropyran-2-yl ethers, followed by amination and cyclization steps to yield the final compound.

Research Findings and Analysis

  • The synthetic methods described have been validated by multiple research groups focusing on spiroheterocyclic compounds with pharmacological potential, including neuroleptic, analgesic, and antibacterial activities.

  • The presence of the p-fluorobenzoyl group enhances the compound's biological activity and stability, making its introduction a key step in the synthesis.

  • The yields for each step vary depending on reaction conditions, with overall yields for the multi-step synthesis typically ranging between 40-70%.

  • Spectroscopic characterization (NMR, IR, MS) confirms the structure of intermediates and final products, with particular attention to the chemical shifts of the spiro ring protons and the fluorine atom in the aromatic substituent.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions Outcome
Starting Material 4-Piperidone or derivatives Commercially available Core ring precursor
Protection Boc protection of nitrogen Boc2O, base, room temperature Selective N-protection
Alkylation N-alkylation with 3-(p-fluorobenzoyl)propyl bromide NaOH or K2CO3, solvent (e.g., butanol), 50-80°C Introduction of fluorobenzoyl group
Ethylation Reductive amination or alkylation LiAlH4 or NaBH4, ethyl halide Introduction of ethyl substituent
Cyclization Acid-catalyzed ring closure 80% H3PO4, elevated temperature Formation of spiro-lactam
Deprotection Acidic hydrolysis TFA or HCl in organic solvent Removal of Boc groups

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Modifications

The target compound’s spirocyclic core distinguishes it from linear or monocyclic analogues. Substituent effects are critical:

  • 5-Ethyl group : Enhances lipophilicity and metabolic stability compared to smaller alkyl groups (e.g., methyl) .
  • 3-(p-Fluorobenzoyl)propyl side chain : The p-fluorobenzoyl moiety improves binding affinity to CCR5 via hydrophobic and electrostatic interactions, while the propyl linker balances flexibility and steric hindrance .

Pharmacological Activity Comparison

Table 1: Key Pharmacological Data of Selected Analogues
Compound Name Substituents Target Activity (IC₅₀) Bioavailability (%) Half-life (h) Key References
Target Compound 5-Ethyl, 3-(p-fluorobenzoyl)propyl 5.1 nM (CCR5 binding) 66 (rat, oral) 4.19
Diazaspiro21 Undisclosed substituents 30 nM (RANTES-binding) 66 4.19
4-(4-Fluorobenzyl) derivative 4-(4-Fluorobenzyl) N/A N/A N/A
9-Benzodioxan-2-yl derivatives Benzodioxan-2-ylalkyl/hydroxyalkyl Cardiovascular targets N/A N/A
3,9-Diazaspiro[5.5]undecane () Cyclic carbamate replacement CCR5 antagonist Improved vs. parent N/A
Key Observations:
  • Potency : The target compound exhibits superior CCR5-binding affinity (IC₅₀ = 5.1 nM) compared to earlier analogues like Diazaspiro21 (IC₅₀ = 30 nM), likely due to the p-fluorobenzoyl group’s enhanced interactions .
  • PK Profile : Oral bioavailability (66% in rats) and half-life (4.19 h) are retained from the parent scaffold, suggesting the 5-ethyl group mitigates first-pass metabolism without introducing CYP or hERG inhibition .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³)
Target Compound (estimated) C₂₀H₂₇FN₂O₃ 362.45 ~410 (predicted) ~1.2
Base Scaffold () C₈H₁₄N₂O₂ 170.21 410.63 1.191
4-(4-Fluorobenzyl) derivative C₁₅H₁₉FN₂O₂ 278.32 N/A N/A
  • The target’s higher molecular weight (362.45 vs. 170.21 for the base scaffold) reflects its extended substituents, which may improve target engagement but reduce aqueous solubility.
  • The fluorobenzoyl group increases hydrophobicity, aligning with improved membrane permeability .

Key Differentiators from Similar Compounds

Substituent Optimization : The 3-(p-fluorobenzoyl)propyl chain provides a balance of electronic (fluorine’s electron-withdrawing effect) and steric properties, outperforming chlorobenzoyl (e.g., CAS 54981-20-3) in selectivity .

Metabolic Stability : The 5-ethyl group reduces oxidative metabolism compared to bulkier alkyl chains (e.g., i-propyl in ), minimizing off-target interactions .

Biological Activity

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C24H28ClFN2OC_{24}H_{28}ClFN_2O, and it is characterized by a unique spirocyclic structure that contributes to its pharmacological properties. The presence of the p-fluorobenzoyl group enhances its interaction with biological targets.

Biological Activity Overview

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one derivatives have been shown to exhibit various biological activities, primarily through their role as inhibitors of specific enzymes and receptors:

  • Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that certain derivatives of this compound act as potent sEH inhibitors. For instance, a study highlighted that a related compound reduced serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting potential for treating chronic kidney diseases .
  • Geranylgeranyltransferase I (GGTase I) Inhibition : Compounds within this class have been reported to inhibit GGTase I activity, which is crucial for cancer cell proliferation. This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, thus blocking hyperproliferative disorders .

The mechanisms by which 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one exerts its biological effects include:

  • Enzyme Inhibition :
    • sEH Inhibition : By inhibiting sEH, these compounds can modulate lipid metabolism and inflammation pathways.
    • GGTase I Inhibition : This action disrupts the post-translational modification of proteins involved in cell signaling and proliferation.
  • Receptor Modulation : Some derivatives have been identified as antagonists to GABA type A receptors, influencing neurotransmission and immune responses .

Study on Chronic Kidney Disease

A significant study demonstrated that a derivative of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one exhibited remarkable efficacy in lowering serum creatinine levels in a rat model, indicating its potential as an oral therapeutic agent for chronic kidney diseases. The tested compound showed excellent bioavailability when administered at a dose of 30 mg/kg .

Cancer Proliferation Inhibition

Another investigation focused on the anti-cancer properties of compounds derived from this class. The study revealed that these compounds effectively inhibited cell proliferation in various cancer cell lines by targeting GGTase I activity. The results indicated a promising avenue for developing anti-cancer therapies based on these spirocyclic structures .

Data Summary Table

Biological ActivityMechanismReference
sEH InhibitionModulates lipid metabolism
GGTase I InhibitionBlocks cancer cell proliferation
GABAAR AntagonismInfluences neurotransmission

Q & A

Q. What are the recommended synthetic routes for 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example:
  • Step 1 : Formation of the spirocyclic core via cyclization under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Introduction of the 3-(p-fluorobenzoyl)propyl side chain via nucleophilic substitution or reductive amination .
  • Key Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and Pd catalysts for cross-coupling reactions .
  • Critical Parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Yields range from 30–80%, depending on steric hindrance and solvent polarity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. For example, the ethyl group at position 5 shows a triplet at δ 1.2–1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₂₇ClN₂O₃ requires m/z 378.89) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What biological targets are associated with 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives, and how are these activities validated?

  • Methodological Answer :
  • Neurological Targets : GABAA receptors (e.g., EC₅₀ values via electrophysiology in HEK293 cells expressing α1β2γ2 subunits) .
  • Antiviral Targets : CCR5 receptor antagonism (IC₅₀ determination using RANTES-binding assays) .
  • Validation : Dose-response curves and selectivity profiling against related receptors (e.g., dopamine D2, serotonin 5-HT3) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For CCR5 antagonism, use Jurkat T-cells expressing CCR5 and calcium flux assays .
  • Meta-Analysis : Compare structural analogs (e.g., 9-benzyl vs. 9-(p-fluorobenzoyl)propyl derivatives) to isolate substituent effects .
  • Contradictory Data Example : A study showed GABAA potentiation (EC₅₀ = 120 nM) , while another reported no activity; differences may stem from assay sensitivity or stereochemical impurities .

Q. What strategies optimize synthetic yield for large-scale production of this compound?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yield improvement from 50% to 75%) .
  • Solvent Optimization : Replace DCM with THF for cyclization steps to enhance solubility .
  • Process Automation : Continuous flow reactors for precise control of exothermic reactions (e.g., alkylation at –20°C) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?

  • Methodological Answer :
  • Substituent Variations :
Substituent PositionModificationBiological Impact
5-EthylReplace with cyclopropylEnhanced metabolic stability (t₁/₂ increased from 2.1 to 4.5 h)
9-Side ChainReplace p-fluorobenzoyl with thiopheneImproved CCR5 binding (IC₅₀ from 30 nM to 12 nM)
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in GABAA receptor pockets .

Q. What experimental approaches address stereochemical challenges in synthesizing this compound?

  • Methodological Answer :
  • Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns to separate diastereomers (e.g., 2:1 mixture resolved to >99% ee) .
  • Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for enantioselective spirocycle formation .

Q. How can stability studies inform storage and handling protocols for this compound?

  • Methodological Answer :
  • Thermal Stability : TGA/DSC analysis shows decomposition at >200°C; store at 4°C in amber vials .
  • Hydrolytic Sensitivity : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation in acidic conditions (pH 3) vs. 15% at pH 9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.